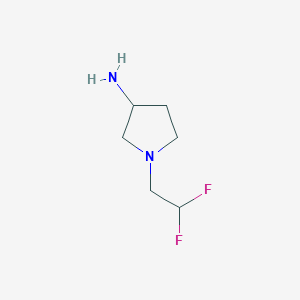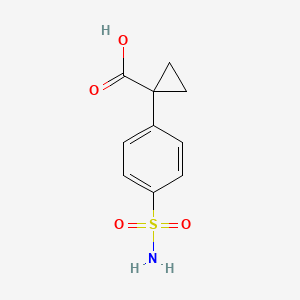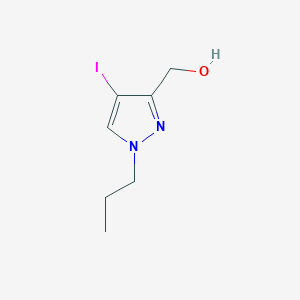
(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol
カタログ番号 B2436218
CAS番号:
2101197-48-0
分子量: 266.082
InChIキー: DJSJHABBVQKMFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C7H11IN2O and a molecular weight of 266.08 . It is a derivative of 4-Iodopyrazole , which is a valuable intermediate for the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol” consists of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is substituted at the 4-position with an iodine atom and at the 1-position with a propyl group. The 3-position of the pyrazole ring is linked to a methanol group .科学的研究の応用
Chemical Reactions and Synthesis
- The compound participates in various chemical reactions, including the reaction of alkylsulfanyl methyl pentane diones with nicotinic hydrazide, producing substituted 1H-pyrazoles (Баева et al., 2020).
- It is also involved in the synthesis of platinum group metal complexes with cyclic π-perimeter hydrocarbon, highlighting its role in complex molecular syntheses (Sairem et al., 2012).
Structural and Molecular Studies
- Structural analysis of derivatives, like the 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, reveals the geometric conformation and angles between different phenyl and pyrazole rings, indicating its use in structural chemistry (Li et al., 2012).
- It has a role in the synthesis and antimicrobial activity studies of pyrazoline derivatives, demonstrating its relevance in medicinal chemistry research (Kumar et al., 2012).
Material Science and Crystallography
- The compound is used in the synthesis of single crystals like 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol, with studies focusing on their thermal and dielectric properties, indicating applications in material science and engineering (Vyas et al., 2012).
Catalysis and Environmental Applications
- It's also a part of studies in catalysis, such as the carbon dioxide-to-methanol conversion using a C-scorpionate iron(II) catalyst, underscoring its potential role in environmental chemistry and green technology (Ribeiro et al., 2017).
特性
IUPAC Name |
(4-iodo-1-propylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJHABBVQKMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)
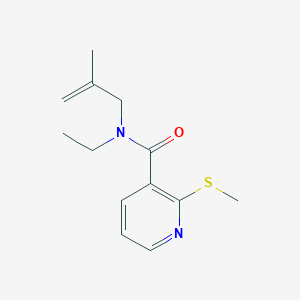

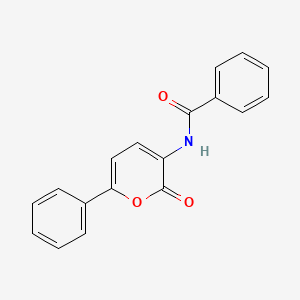
![1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2436148.png)
![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol](/img/structure/B2436149.png)
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2436150.png)
![Methyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2436151.png)

